molecular formula C7H12N2OS2 B3127614 5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole CAS No. 338420-53-4

5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B3127614
CAS No.: 338420-53-4
M. Wt: 204.3 g/mol
InChI Key: DGYNUZJJWQDQRF-UHFFFAOYSA-N
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Description

5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The tert-butylsulfinyl group is known for its steric hindrance and electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of tert-butylsulfinyl chloride with 4-methyl-1,2,3-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The tert-butylsulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole: Lacks the tert-butylsulfinyl group, resulting in different reactivity and stability.

    5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties.

Uniqueness

5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the tert-butylsulfinyl group, which imparts steric hindrance and electron-withdrawing effects. These properties can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-tert-butylsulfinyl-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS2/c1-5-6(11-9-8-5)12(10)7(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYNUZJJWQDQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 3
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 4
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 5
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 6
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole

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